3-Fluoro-4-(hydrazinylmethyl)pyridine
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Overview
Description
3-Fluoro-4-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine typically involves the introduction of the fluorine atom and the hydrazinylmethyl group onto the pyridine ring. One common method starts with the fluorination of 4-(hydrazinylmethyl)pyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Another approach involves the direct introduction of the hydrazinylmethyl group onto 3-fluoropyridine. This can be done through a nucleophilic substitution reaction where 3-fluoropyridine is reacted with hydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in a polar solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or hydrazones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Azides, nitriles.
Reduction: Amines, hydrazones.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
3-Fluoro-4-(hydrazinylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The hydrazinylmethyl group can interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. The fluorine atom enhances the compound’s metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(hydrazinylmethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain contexts.
4-(Hydrazinylmethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-aminopyridine: Similar structure but with an amino group instead of hydrazinylmethyl, leading to different biological activities.
Uniqueness
3-Fluoro-4-(hydrazinylmethyl)pyridine is unique due to the combination of the fluorine atom and the hydrazinylmethyl group. This dual functionality provides a balance of electronic effects and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions in biological systems and enhances its potential as a therapeutic agent.
Biological Activity
3-Fluoro-4-(hydrazinylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with a fluorine atom. This unique structure contributes to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its influence on various biological pathways:
- Nitric Oxide Synthase Activation : The compound has been shown to stimulate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vasodilation and has implications in treating pulmonary hypertension .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity against Hepatitis B virus (HBV) and HIV. The mechanism involves inhibition of viral polymerases, thereby disrupting viral replication .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, showing effectiveness against various Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Detailed Research Insights
- Vasodilation Studies : In vitro assays demonstrated that this compound significantly increases cGMP levels in endothelial cells, suggesting its potential as a therapeutic agent for cardiovascular diseases .
- Antiviral Efficacy : A study reported that certain nucleoside analogs derived from this compound exhibited IC50 values as low as 0.12 µM against HBV polymerase, indicating strong antiviral activity with minimal cytotoxicity .
- Antimicrobial Tests : In vitro tests revealed that the compound showed substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
Molecular Formula |
C6H8FN3 |
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Molecular Weight |
141.15 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H8FN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 |
InChI Key |
JYOBPMUOCNQYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CNN)F |
Origin of Product |
United States |
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